1-Acetyl-5-(4-pyridinyl)indoline
Overview
Description
1-Acetyl-5-(4-pyridinyl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with an acetyl group at the 1-position and a pyridinyl group at the 5-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(4-pyridinyl)indoline typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and functional group modifications. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to induce cyclization and form the indoline core . The acetyl and pyridinyl groups are then introduced through subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-(4-pyridinyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indoline or pyridinyl rings.
Scientific Research Applications
1-Acetyl-5-(4-pyridinyl)indoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(4-pyridinyl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can bind to various receptors and enzymes, modulating their activity. The acetyl and pyridinyl groups enhance the compound’s binding affinity and specificity. For example, the compound may inhibit certain kinases or interact with DNA to exert its biological effects .
Comparison with Similar Compounds
1-Acetylindoline: Lacks the pyridinyl group, resulting in different biological activities.
5-(4-Pyridinyl)indoline: Lacks the acetyl group, affecting its chemical reactivity and biological properties.
1-Acetyl-5-(2-pyridinyl)indoline: Similar structure but with the pyridinyl group at a different position, leading to variations in activity.
Uniqueness: 1-Acetyl-5-(4-pyridinyl)indoline is unique due to the specific positioning of the acetyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-5,7-8,10H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYUEACFNTYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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